

# An In-Depth Technical Guide to INCB054329: A Potent BET Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**INCB054329** is a potent and structurally distinct small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, **INCB054329** effectively disrupts chromatin remodeling and gene expression, leading to the suppression of key oncogenes such as c-MYC. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **INCB054329**. Detailed methodologies for key experimental procedures and visualizations of its mechanism of action and related signaling pathways are presented to support further research and development of this compound as a potential therapeutic agent in oncology.

### **Chemical Structure and Physicochemical Properties**

**INCB054329** is a novel BET inhibitor with a distinct chemical scaffold. Its structure is centered around an isoxazole moiety which mimics the acetylated lysine group, enabling its interaction with the acetyl-lysine binding pocket of BET bromodomains.

Table 1: Physicochemical Properties of INCB054329



Property	Value	Source
Molecular Formula	C19H16N4O3	[1]
Molecular Weight	348.36 g/mol	[2]
CAS Number	1628607-64-6	[1]
IUPAC Name	(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.0 <sup>4</sup> ,1 <sup>2</sup> ]dodeca-4(12),5,7-trien-2-one	[1]
Solubility	DMSO: 70 mg/mL (200.94 mM)	[3]

## **Biological Activity and Mechanism of Action**

**INCB054329** is a potent inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoter and enhancer regions of target genes.

**INCB054329** competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones.[4] This displacement leads to the downregulation of key oncogenes, most notably c-MYC, which is a master regulator of cell proliferation and survival. [3][5] The inhibition of c-MYC expression results in cell cycle arrest in the G1 phase and the induction of apoptosis in various cancer cell lines.[3]

Table 2: In Vitro Inhibitory Activity of INCB054329



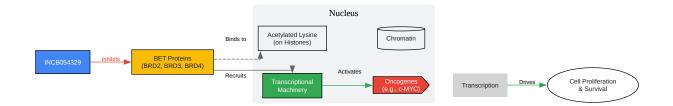
Target	IC50 (nM)	Source
BRD2-BD1	44	[3]
BRD2-BD2	5	[3]
BRD3-BD1	9	[3]
BRD3-BD2	1	[3]
BRD4-BD1	28	[3]
BRD4-BD2	3	[3]
BRDT-BD1	119	[3]
BRDT-BD2	63	[3]

**INCB054329** demonstrates broad antiproliferative activity against a panel of hematologic cancer cell lines, with a median 50% growth inhibition (GI<sub>50</sub>) value of 152 nM.[3]

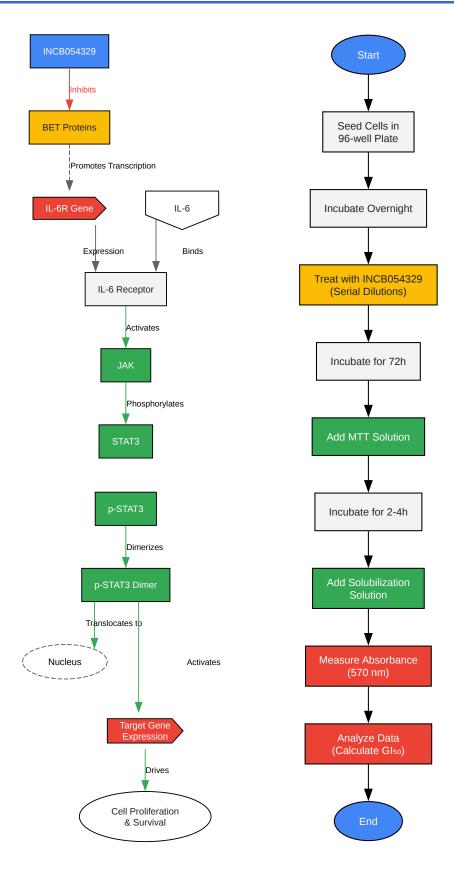
#### **Signaling Pathways**

The primary mechanism of action of **INCB054329** involves the direct inhibition of BET protein function, leading to the downregulation of target genes like c-MYC.









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